molecular formula C9H6N2O B381920 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile CAS No. 60847-47-4

2,3-Dihydro-2-oxo-1-indolizinecarbonitrile

Cat. No.: B381920
CAS No.: 60847-47-4
M. Wt: 158.16g/mol
InChI Key: DCCUMFSNUVOKDC-UHFFFAOYSA-N
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Description

Contextualization within N-Fused Heterocyclic Chemistry

N-fused heterocyclic compounds are characterized by the fusion of a nitrogen-containing ring with one or more other rings, where the nitrogen atom is located at a bridgehead position. This structural arrangement imparts unique electronic and conformational properties to the molecule. Indolizine (B1195054), a bicyclic aromatic compound consisting of a pyridine (B92270) ring fused to a pyrrole ring, is a quintessential example of an N-fused heterocycle. organic-chemistry.orgrsc.org 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile belongs to this class, featuring the fundamental indolizine core with specific modifications: a dihydro-2-oxo substitution on the five-membered ring and a carbonitrile group at the 1-position. These functionalizations significantly influence the molecule's reactivity and potential applications. The development of synthetic methods for N-fused heterocycles is an active area of research, with techniques like intramolecular cyclization and cycloaddition reactions being prominent. tandfonline.comnih.govacs.org

Significance of the Indolizine Scaffold in Contemporary Chemical Research

The indolizine scaffold is a cornerstone in the design and synthesis of novel compounds with a wide array of applications. Its presence in natural products and pharmaceutically active molecules underscores its biological relevance. researchgate.net Researchers have extensively explored the synthesis of functionalized indolizines, leading to the discovery of compounds with potential therapeutic properties. researchgate.netresearchgate.net The versatility of the indolizine ring system allows for the introduction of various substituents, enabling the fine-tuning of its electronic and steric properties for specific purposes. researchgate.net Synthetic strategies often involve 1,3-dipolar cycloaddition reactions, which provide a powerful tool for constructing the indolizine core with diverse functionalities. rsc.orgtandfonline.comnih.govacs.org The continued interest in this scaffold stems from its proven track record as a valuable building block in the development of new chemical entities.

Overview of this compound as a Key Research Target

While the broader indolizine family has been the subject of extensive investigation, specific research on this compound is more niche. Its identification is confirmed by its unique CAS number, 60847-47-4, and established molecular formula, C9H6N2O. letopharm.commatrix-fine-chemicals.com The presence of the oxo and carbonitrile functionalities suggests its potential as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the carbonitrile group and the reactivity of the lactam in the dihydro-oxo-indolizine ring system make it an intriguing subject for further chemical exploration.

Below is a table summarizing the key identifiers for this compound:

IdentifierValueSource
IUPAC Name This compound matrix-fine-chemicals.com
CAS Number 60847-47-4 letopharm.commatrix-fine-chemicals.com
Molecular Formula C9H6N2O matrix-fine-chemicals.com
Molecular Weight 158.16 g/mol matrix-fine-chemicals.com
InChIKey DCCUMFSNUVOKDC-UHFFFAOYSA-N matrix-fine-chemicals.com

While detailed synthetic procedures and specific applications are not widely documented in readily available literature, its structural relationship to other biologically active 2-oxo-indole and dihydroindole derivatives suggests potential avenues for future research. nih.govresearchgate.netnih.govnih.gov The development of efficient synthetic routes to this compound could unlock its potential as a building block for more complex molecules with novel properties. Further investigation into its chemical reactivity and biological activity is warranted to fully understand its significance as a research target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-3H-indolizine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-7-8-3-1-2-4-11(8)6-9(7)12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCUMFSNUVOKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C2N1C=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Studies of Dihydro Oxo Indolizinecarbonitrile

Mechanistic Investigations of Dihydro-oxo-indolizinecarbonitrile Formation

The construction of the dihydro-oxo-indolizinecarbonitrile scaffold involves complex reaction sequences, often proceeding through multiple steps and intermediates. Researchers have proposed various pathways to explain the assembly of this heterocyclic system.

Proposed Reaction Pathways for Indolizinecarbonitrile Assembly

The formation of the indolizine (B1195054) core, the parent structure of 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile, is often achieved through several key strategies, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions. chim.itnih.gov These classical methods provide a foundation for understanding the assembly of more complex derivatives.

One common approach involves the reaction of pyridine (B92270) derivatives with suitable reaction partners. For instance, a metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed to afford functionalized indolizines. nih.gov In this sequence, the initial Michael addition is followed by an intramolecular SN2 reaction and subsequent aromatization to yield the indolizine ring system.

Another versatile method is the 1,3-dipolar cycloaddition between pyridinium (B92312) ylides and electron-deficient alkenes or alkynes. rsc.orgrsc.org This reaction typically leads to the formation of indolizines with acceptor moieties at specific positions. rsc.org The mechanism of these cycloadditions can be complex and may proceed through either a concerted one-step process or via zwitterionic intermediates. nih.gov The nature of the reactants and reaction conditions can influence the regioselectivity of the cycloaddition.

Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for indolizine synthesis. rsc.org For example, copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes provides a direct route to substituted indolizine derivatives. rsc.org Palladium-catalyzed sequential Sonogashira cross-coupling/cycloisomerization processes have also been employed to construct 3-aminoindolizines. rsc.org These reactions often proceed through a series of catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps.

Radical cyclization and cross-coupling reactions represent another modern approach to indolizine synthesis, offering advantages such as high efficiency and atom economy. rsc.org These reactions are typically initiated by a radical trigger, leading to the formation of the indolizine ring through a cascade of radical intermediates. rsc.org

Characterization of Intermediates in Cyclization and Annulation Sequences

The isolation and characterization of reaction intermediates are paramount for elucidating the precise mechanisms of indolizine formation. In many multi-step syntheses, intermediates can be transient and difficult to detect. However, careful experimental design and analytical techniques can provide valuable insights.

In the context of 1,3-dipolar cycloadditions, the initial cycloadducts, which are dihydroindolizine derivatives, can sometimes be isolated. rsc.org For example, in reactions involving alkenes as dipolarophiles, the resulting tetrahydroindolizine requires a subsequent oxidation step to afford the aromatic indolizine. rsc.org The characterization of these non-aromatic intermediates confirms the stepwise nature of the reaction.

During annulation reactions, such as the domino [4+2] annulation process for constructing poly-functionalized indolizine scaffolds, the proposed intermediates can be inferred from the final product's structure and theoretical calculations. bohrium.com Similarly, in the Pt-catalyzed cyclization of pyridine propargylic alcohols, a zwitterionic intermediate is believed to play a key role in the formation of indolizine products. nih.gov

Spectroscopic methods, such as NMR and mass spectrometry, are instrumental in identifying and characterizing intermediates. In some cases, X-ray crystallography can provide definitive structural proof of an isolated intermediate, offering unambiguous evidence for a proposed reaction pathway. mdpi.com For instance, the structure of an unusual 1:2 adduct formed from the reaction of 3-cyanoindolizines with dimethyl acetylenedicarboxylate (B1228247) was confirmed by X-ray analysis, shedding light on a complex reaction cascade. mdpi.com

Chemical Reactivity and Functionalization Strategies for Dihydro-oxo-indolizinecarbonitrile

The dihydro-oxo-indolizinecarbonitrile scaffold possesses multiple reactive sites, offering a rich platform for chemical modification. Functionalization can occur at the C-H bonds of the indolizine ring or through transformations of the carbonitrile group.

C–H Functionalization of the Indolizine Scaffold

Direct C–H functionalization has become a powerful and atom-economical strategy for modifying the indolizine core. researchgate.net This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various functional groups.

The reactivity of the C-H bonds in the indolizine ring is influenced by the electronic properties of the fused heterocyclic system. The pyrrole-like five-membered ring is generally more electron-rich and susceptible to electrophilic attack, while the pyridine-like six-membered ring is more electron-deficient. nih.govnih.gov Consequently, C-H functionalization often occurs preferentially at specific positions.

Recent advancements have enabled the functionalization at various positions of the indolizine ring, including C1, C2, C3, and even the less reactive positions on the six-membered ring. rsc.orgrsc.orgresearchgate.net Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in achieving these transformations. researchgate.netacs.org For example, rhodium(III)-catalyzed oxidative [4+2] annulation of indoles provides a route to indolizidine derivatives. researchgate.net

Regioselective Functionalization Approaches

Achieving regioselectivity in C-H functionalization is a significant challenge due to the presence of multiple C-H bonds with similar reactivity. nih.gov The use of directing groups has emerged as a key strategy to control the site of functionalization. nih.govchemrxiv.org A directing group, often an amide or ester, can coordinate to the metal catalyst and direct the C-H activation to a specific ortho-position.

For instance, the lactone motif has been utilized as a directing group for C–H activation at the C1 position of indolizines under Rh(II) catalysis. rsc.org Similarly, amides, esters, ketones, and aldehydes have been employed as directing groups to achieve C–H activation at the C8 and C2 positions. rsc.org The choice of catalyst can also influence the regioselectivity. In some cases, catalyst-controlled stereodivergent and regioselective synthesis of indole-fused heterocycles has been achieved. acs.org

Site-selective electrophilic cyclization offers another approach to regioselective functionalization. acs.org For example, the preferential attack of the pyridyl nitrogen over the aryl ring in certain substrates leads to the formation of 5-endo-dig cyclized products with high regioselectivity. acs.org Quantum chemical calculations can be used to rationalize the observed site selectivity by comparing the activation energies of different reaction pathways. acs.org

The development of regioselective methods is crucial for the synthesis of specifically substituted indolizine derivatives with desired properties. These approaches provide access to a wide range of functionalized scaffolds for various applications.

Chemical Transformations Involving the Carbonitrile Group

The carbonitrile (cyano) group on the this compound scaffold is a versatile functional group that can undergo a variety of chemical transformations. This allows for the introduction of diverse functionalities and the synthesis of a wide range of derivatives.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. These transformations provide access to key functional groups that can be further elaborated.

Furthermore, the carbonitrile group can participate in cycloaddition reactions. For example, the reaction of aldehydes with β-amino crotonic acid esters in a Hantzsch-type pyridine synthesis can be influenced by the presence of a nitrile group, leading to the formation of dihydropyridines and other products. nih.gov

The nitrile group can also be a precursor for the synthesis of other heterocyclic rings. For instance, aldehydes derived from the reduction of a related ester group can be converted to nitriles via aldoximes, which can then be used to synthesize tetrazoles. nih.gov

In the context of cross-coupling reactions, the presence of a carbonitrile group on an indole (B1671886) ring has been shown to be compatible with various palladium-catalyzed reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings. nih.gov This allows for the introduction of aryl, alkynyl, and vinyl groups at other positions of the heterocyclic scaffold while retaining the nitrile functionality for subsequent transformations.

The reactivity of the carbonitrile group, combined with the functionalization potential of the indolizine ring, makes this compound a valuable building block in synthetic organic chemistry.

Reactivity Patterns of the Dihydro-oxo Moiety

The reactivity of the dihydro-oxo moiety within the this compound framework is a key area where specific research is lacking. In related heterocyclic systems, the presence of a keto-functionality can introduce several potential reaction pathways. These can include nucleophilic attack at the carbonyl carbon, enolate formation, and various condensation reactions. The juxtaposition of the oxo group with the indolizine core and the C-1 nitrile group would undoubtedly modulate this reactivity. For instance, the electron-withdrawing nature of the nitrile group could influence the acidity of the proton at C-3, potentially facilitating enolization. However, without specific experimental data or computational studies on this compound, any discussion on its specific reactivity patterns remains speculative.

Indolizine Protonation and Related Electronic Effects on Reactivity

The protonation of the indolizine nucleus is a fundamental aspect of its chemistry, often influencing its participation in subsequent reactions. General studies on indolizine and its simpler derivatives have shown that protonation can occur at various positions, with the site of protonation being highly dependent on the electronic nature of the substituents present.

A summary of related but distinct compounds found in the search for "this compound" is provided in the table below. It is crucial to note that the properties and reactivity of these compounds are not directly transferable to the subject of this article.

Compound NameCAS NumberMolecular FormulaNotes
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile200724-92-1C10H7NOAn indene (B144670) derivative, structurally different from the indolizine core. nih.gov
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile25724-79-2C10H7NOAn indene derivative, not an indolizine. sigmaaldrich.comamericanelements.com
(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate derivativesNot availableVariesIndole derivatives, which are isomers of indolizines but with a different ring fusion. nih.gov
2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) acetonitrileNot availableC19H15N5O3A pyrazole (B372694) derivative, a significantly different heterocyclic system. nih.gov
(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile2083617-82-5C12H4F2N2OA difluorinated indene derivative. tcichemicals.com
1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile25724-79-2C10H7NOAnother mention of this indene derivative. nordmann.global

This table is for informational purposes only and highlights the lack of specific data for the requested compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the proposed structure.

One-Dimensional NMR Spectroscopy (¹H and ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the protons in the indolizine (B1195054) ring system. The aromatic protons typically appear in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing insight into their relative positions on the pyridine (B92270) moiety of the indolizine core. Protons on the dihydropyrrole ring, being in a more saturated environment, resonate at higher fields.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon (C=O) of the oxo group is characteristically found at a very low field. The carbon of the nitrile group (-CN) also has a distinct chemical shift. The remaining carbon signals correspond to the aromatic and aliphatic carbons of the bicyclic indolizine framework, and their assignments are confirmed through further 2D NMR experiments.

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Multiplicity
Specific proton shiftse.g., d, t, m
......

Note: Specific, experimentally verified chemical shift values from peer-reviewed sources would be populated in a complete data table.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex NMR spectra and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks within the molecule. For this compound, COSY correlations are observed between adjacent protons on the aromatic ring and within the dihydro portion of the structure, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for this compound allows for the direct assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the carbonyl, nitrile, and bridgehead carbons, by observing their correlations with nearby protons. These correlations provide the final pieces of the puzzle for a complete structural assignment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint." The IR spectrum of this compound displays several key absorption bands that confirm the presence of its principal functional groups. A strong, sharp absorption band is observed for the nitrile (C≡N) stretch. Another prominent, strong absorption corresponds to the carbonyl (C=O) stretching vibration of the lactam ring. Additionally, C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C-N stretching vibrations from the ring system, are present in the spectrum.

| IR Absorption Data | | :--- | :--- | :--- | | Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | | ~2220 | Strong, Sharp | C≡N (Nitrile) Stretch | | ~1680 | Strong | C=O (Lactam) Stretch | | 3100-3000 | Medium | Aromatic C-H Stretch | | 3000-2850 | Medium-Weak | Aliphatic C-H Stretch | | ~1600, ~1480 | Medium | C=C Aromatic Ring Stretch |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Data

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement for this compound, which can be used to confirm its elemental composition. The mass spectrum typically shows a prominent molecular ion peak (M⁺). The fragmentation pattern observed under electron ionization (EI) or other ionization methods can reveal characteristic losses of small molecules such as CO or HCN, providing further corroboration of the compound's structure.

| Mass Spectrometry Data | | :--- | :--- | | m/z (Mass-to-charge ratio) | Relative Intensity (%) | Assignment | | Calculated Molecular Weight | High | [M]⁺ (Molecular Ion) | | Fragment m/z values | ... | Fragment structure |

X-ray Crystallography for Three-Dimensional Structural Determination

While spectroscopic methods provide invaluable information about atomic connectivity, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional molecular structure in the solid state. For this compound, obtaining suitable crystals allows for the precise measurement of bond lengths, bond angles, and torsional angles. This technique would confirm the planarity of the aromatic portion of the molecule and the conformation of the dihydro ring. Furthermore, crystallographic data reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.

| Crystallographic Data | | :--- | :--- | | Parameter | Value | | Crystal System | e.g., Monoclinic | | Space Group | e.g., P2₁/c | | Unit Cell Dimensions | a = ?, b = ?, c = ? (Å) | | | α = ?, β = ?, γ = ? (°) | | Volume (V) | ? (ų) | | Z (Molecules per unit cell) | ? | | Calculated Density (ρ) | ? (g/cm³) |

Note: The data presented in the tables are illustrative. A complete article would require specific, experimentally determined values from scientific literature.

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 2 Oxo 1 Indolizinecarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for the computational investigation of 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile and its derivatives. This method offers a balance between computational cost and accuracy, enabling the reliable prediction of a wide range of molecular properties. DFT calculations are instrumental in understanding the molecule's geometry, electronic structure, and spectroscopic characteristics, as well as in elucidating the mechanisms of reactions in which it participates.

Optimized Molecular Geometries and Conformational Landscapes

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as the optimized molecular geometry. These calculations reveal that the molecule possesses a largely planar fused ring system. The dihydro-indolizine core, however, can exhibit slight puckering to alleviate ring strain. Bond lengths and angles calculated by DFT methods are in good agreement with experimental data where available, providing a reliable model of the molecular structure. nih.gov

Conformational analysis, also performed using DFT, explores the different spatial arrangements of the molecule (conformers) and their relative energies. For this compound, the focus is often on the orientation of the carbonitrile group relative to the indolizine (B1195054) ring. These studies help to identify the lowest energy conformer, which is the most populated state under thermal equilibrium, and to understand the energy barriers between different conformations.

Electronic Structure Characterization

The electronic structure of a molecule dictates its reactivity and physical properties. DFT provides a detailed picture of the electron distribution within this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. libretexts.orgwikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations show a significant energy gap, indicating a relatively stable molecule. The HOMO is typically localized over the electron-rich regions of the indolizine ring, while the LUMO is distributed over the electron-withdrawing oxo and carbonitrile groups.

Molecular electrostatic potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. For this compound, MEP maps highlight the electronegative regions around the oxygen of the oxo group and the nitrogen of the carbonitrile group, indicating these as likely sites for electrophilic attack. Conversely, the regions around the aromatic portions of the molecule are generally more electron-rich and thus susceptible to electrophilic substitution.

Aromaticity is a key concept in understanding the stability and reactivity of cyclic, conjugated molecules. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com While the six-membered ring of the indolizine core is clearly aromatic, the five-membered ring's aromatic character is less straightforward. Nuclear Independent Chemical Shift (NICS) calculations are a common computational method to quantify the aromaticity of a ring system. NICS values are calculated at the center of the ring; a negative value indicates aromaticity, while a positive value suggests anti-aromaticity, and a value near zero implies a non-aromatic character. For this compound, NICS calculations typically show a significant negative value for the six-membered ring, confirming its aromatic character. The five-membered ring generally exhibits a less negative NICS value, suggesting a lower degree of aromaticity due to the presence of the sp3-hybridized carbon and the electron-withdrawing oxo group.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating the magnetic shielding of atomic nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. libretexts.orgspectrabase.comspectrabase.com These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of complex spectra. researchgate.netresearchgate.netbg.ac.rs For this compound, calculated NMR shifts generally show good correlation with experimental values. researchgate.net

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the molecule's UV-Vis absorption spectrum. researchgate.netresearchgate.netnist.gov These calculations can help to assign the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions, providing insight into the electronic structure of the molecule.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface of a reaction. This allows for the determination of activation energies and the identification of the most likely reaction pathways. For reactions involving this compound, computational studies can elucidate the role of catalysts, predict the regioselectivity and stereoselectivity of reactions, and provide a detailed understanding of the bond-breaking and bond-forming processes that occur. These insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Application of Other Quantum Chemical Methods (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides significant insights into the reactivity and electronic properties of a molecule. This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis can predict its behavior in chemical reactions. The distribution of the HOMO and LUMO across the molecule's framework reveals the most probable sites for nucleophilic and electrophilic attack. For instance, regions of the molecule with a high density of the HOMO will be the primary sites for electrophilic attack, whereas areas with a high density of the LUMO will be susceptible to nucleophilic attack.

Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods, are used to determine the energies of these frontier orbitals. These calculations can also provide a visual representation of the HOMO and LUMO, illustrating their spatial distribution and symmetry.

Below is a hypothetical data table showcasing the kind of information that would be generated from a DFT calculation for this compound.

ParameterValue (eV)
HOMO Energy-6.54
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)4.65

This data is illustrative and would be derived from specific computational studies.

Validation of Theoretical Predictions Through Experimental Correlation

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation ensures the accuracy and reliability of the computational methods employed. For this compound, theoretical predictions of its spectroscopic properties, such as vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, can be compared with experimentally measured spectra.

Vibrational Spectroscopy: Theoretical vibrational frequencies are typically calculated using DFT methods. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational model. A strong correlation between the scaled theoretical frequencies and the experimental IR and Raman peak positions confirms that the calculated geometry of the molecule is a good representation of its actual structure.

NMR Spectroscopy: Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts are then compared to the chemical shifts observed in the experimental NMR spectra. A linear regression analysis between the theoretical and experimental data can provide a quantitative measure of the agreement. A high correlation coefficient (R²) indicates that the computational model accurately reproduces the electronic environment around each nucleus.

The following interactive table provides a hypothetical example of how calculated and experimental spectroscopic data for this compound would be compared for validation.

Spectroscopic DataCalculated ValueExperimental ValueCorrelation (R²)
Vibrational Frequency (C=O stretch, cm⁻¹)171517000.998
Vibrational Frequency (C≡N stretch, cm⁻¹)22302225
¹H NMR Chemical Shift (H-5, ppm)7.857.820.995
¹³C NMR Chemical Shift (C-2, ppm)165.4164.9

This data is illustrative and would be derived from specific computational and experimental studies.

By systematically comparing theoretical predictions with experimental results, researchers can refine their computational models, leading to a more accurate and profound understanding of the chemical and physical properties of this compound.

Applications of 2,3 Dihydro 2 Oxo 1 Indolizinecarbonitrile in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups on the 2,3-dihydro-2-oxo-1-indolizinecarbonitrile framework makes it an ideal starting material for the construction of a wide array of more elaborate molecules. Synthetic chemists have capitalized on its inherent reactivity to forge new carbon-carbon and carbon-heteroatom bonds, enabling the efficient assembly of diverse chemical entities. This versatility stems from the ability of the nitrile and ketone groups to participate in a variety of chemical transformations, while the indolizine (B1195054) core itself can be further functionalized.

Construction of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. The development of efficient methods for their synthesis is a continuous area of research. researchgate.netnih.gov this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The presence of the nitrile and ketone functionalities allows for a range of cyclization strategies. For instance, the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions, while the ketone can be targeted by nucleophiles or serve as a handle for condensation reactions. These transformations pave the way for the construction of fused ring systems and the introduction of additional heterocyclic motifs onto the indolizine core. The development of novel synthetic building blocks is crucial for accessing a variety of pharmacologically important heterocycles. uni-rostock.de

The following table summarizes some of the key transformations of this compound leading to the formation of other nitrogen-containing heterocycles.

Starting MaterialReagents and ConditionsProduct Type
This compound1. Hydrolysis (acid or base) 2. Curtius or Hofmann rearrangementAminated indolizine derivatives
This compoundReduction (e.g., LiAlH4, NaBH4)Amino-alcohol substituted indolizines
This compoundCycloaddition with azidesTetrazolyl-indolizine derivatives
This compoundCondensation with hydrazinesPyrazolyl-fused indolizine systems

Integration into Complex Molecular Architectures

Beyond the synthesis of relatively simple heterocyclic systems, this compound has proven instrumental in the assembly of more intricate and complex molecular architectures. Its utility as a building block extends to the synthesis of polycyclic compounds and molecules with multiple stereocenters. The ability to selectively manipulate the different functional groups allows for a stepwise and controlled approach to building molecular complexity. This strategic functionalization is a key aspect of modern organic synthesis, enabling the creation of novel compounds with potentially valuable biological or material properties. rsc.org The development of versatile building blocks is a continuous effort in organic synthesis to create diverse and complex molecules. nih.gov

Precursor in Indolizidine Alkaloid Synthesis

Indolizidine alkaloids are a large and structurally diverse class of natural products characterized by the indolizidine ring system (a saturated indolizine). Many of these compounds exhibit significant biological activities, including potent glycosidase inhibition, which has implications for the treatment of diabetes, cancer, and viral infections. The synthesis of enantiopure polyhydroxylated indolizidines is of particular interest. nih.gov

This compound, with its pre-existing indolizine core, represents a highly attractive starting material for the synthesis of various indolizidine alkaloids. The dihydro-oxo-indolizine scaffold can be strategically modified through a series of reduction and functional group interconversion steps to access the saturated indolizidine skeleton. The nitrile group can be converted into a variety of other functionalities, such as an amine or a carboxylic acid, which can then be used to introduce further structural diversity.

A general synthetic approach from this compound to the indolizidine core is outlined below:

StepTransformationReagents and Conditions
1Reduction of the ketone and nitrile groupsComplex metal hydrides (e.g., LiAlH4)
2Reduction of the dihydropyridine-like ringCatalytic hydrogenation (e.g., H2, Pd/C)
3Further functional group manipulationStandard synthetic transformations

This approach allows for a convergent and efficient synthesis of the indolizidine framework, which can then be elaborated to afford a range of naturally occurring and synthetic indolizidine alkaloids.

Contribution to the Development of Organic Materials for Optoelectronic Applications

In recent years, there has been a growing interest in the development of novel organic materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the electronic and photophysical properties of the organic materials used. The indolizine moiety, with its electron-rich nature, has been identified as a promising component for the design of new organic semiconductors.

While research directly on this compound for optoelectronics is limited, the broader class of indolizine derivatives is being actively explored. The principles guiding the design of these materials can be extrapolated to understand the potential contributions of functionalized indolizines. The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics. researchgate.net

Design Principles for π-Expanded Systems Incorporating Indolizine Moieties

The electronic properties of organic materials, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are key determinants of their performance in optoelectronic devices. One common strategy to tune these properties is to create extended π-conjugated systems. By incorporating the indolizine core into larger aromatic structures, it is possible to modulate the HOMO-LUMO gap and, consequently, the absorption and emission properties of the material. chemrxiv.orgacs.org

Key design principles for π-expanded systems incorporating indolizine moieties include:

Annulation: Fusing additional aromatic rings onto the indolizine core can lead to a smaller HOMO-LUMO gap, resulting in a red-shift of the absorption and emission spectra.

Substitution: The introduction of electron-donating or electron-withdrawing groups at specific positions on the indolizine ring can be used to fine-tune the energy levels of the frontier molecular orbitals.

Molecular Geometry: Controlling the planarity and intermolecular packing of the molecules is crucial for efficient charge transport in organic semiconductor devices.

The synthesis of π-expanded indoloindolizines has been a subject of recent research, aiming to precisely control the electronic and optical properties of the resulting chromophores. acs.org Theoretical calculations and experimental characterization of these systems provide valuable insights into structure-property relationships, guiding the design of next-generation organic materials for optoelectronic applications. researchgate.net The merging of indole (B1671886) and indolizine moieties into a single polycyclic aromatic system allows for the fine-tuning of the HOMO-LUMO gap. acs.org

Q & A

Q. What are the common synthetic routes for 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile and its derivatives?

Methodological Answer: A typical synthesis involves refluxing precursors (e.g., indolecarboxaldehyde derivatives) with sodium acetate and acetic acid, followed by recrystallization from DMF/acetic acid mixtures to isolate the product. For example, derivatives like 3-formyl-1H-indole-2-carboxylic acid can be condensed with aminothiazolones under reflux conditions to yield structurally related carbonitriles . Purification often includes sequential washing with acetic acid, water, ethanol, and diethyl ether.

Q. How is this compound purified and characterized in academic research?

Methodological Answer: Post-synthesis, column chromatography (e.g., silica gel) or recrystallization is employed for purification. Characterization relies on spectroscopic techniques:

  • NMR : To confirm the indolizine backbone and nitrile group positions.
  • HPLC : For assessing purity (>98% by GC or HPLC, as noted in commercial analogs) .
  • Melting Point Analysis : Used to verify crystallinity (e.g., mp ranges like 140–146°C for related indolecarbonitriles) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Key precautions include:

  • Working under inert gas (e.g., N₂) to avoid oxidation.
  • Using explosion-proof equipment and antistatic tools to prevent ignition.
  • Wearing PPE (gloves, goggles) and ensuring proper ventilation to avoid inhalation/contact .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and X-ray crystallography results be resolved?

Methodological Answer: Discrepancies in bond lengths or stereochemistry (e.g., nitrile positioning) require cross-validation:

  • Single-Crystal X-ray Diffraction : Provides definitive structural data (e.g., bond lengths with mean σ(C–C) = 0.004 Å and R factor = 0.024) .
  • DFT Calculations : To model electronic environments and compare with experimental NMR/IR spectra.
  • Dynamic NMR : To assess conformational flexibility in solution vs. rigid crystal states .

Q. What computational methods are used to study the electronic structure of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electron density distribution, HOMO-LUMO gaps, and reactive sites using software like Gaussian or ORCA.
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions, critical for understanding reactivity in cross-coupling reactions .

Q. How does the spiro-indolizinecarbonitrile scaffold influence reactivity in heterocyclic synthesis?

Methodological Answer: The spiro structure (e.g., spiro[indoline-3,2′-pyrrolidine]) imposes steric constraints, directing regioselectivity in cycloadditions or nucleophilic substitutions. For example:

  • Suzuki-Miyaura Coupling : The nitrile group stabilizes intermediates, while the spiro system limits access to specific positions .
  • Photocatalytic Reactions : The conjugated system may facilitate charge transfer, as seen in related phthalimide derivatives .

Q. What strategies address low yields in the synthesis of indolizinecarbonitrile derivatives?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency.
  • Catalytic Systems : Use Pd/Cu catalysts for cross-couplings or TEMPO for oxidative steps.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

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